molecular formula C9H6BrNO3 B1423841 Methyl 7-bromobenzo[d]oxazole-2-carboxylate CAS No. 954239-78-2

Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Cat. No.: B1423841
CAS No.: 954239-78-2
M. Wt: 256.05 g/mol
InChI Key: SBTSZQYXJFNLCG-UHFFFAOYSA-N
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Description

Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-78-2) is a high-purity chemical building block specializing in the synthesis of complex heterocyclic compounds for pharmaceutical and medicinal chemistry research. This compound features a benzo[d]oxazole core, a privileged scaffold frequently encountered in the development of biologically active molecules . The presence of both a bromo substituent and an ester functional group on this structure makes it a versatile synthetic intermediate, amenable to further cross-coupling reactions and functional group transformations. The benzo[d]oxazole nucleus is a significant heterocyclic system present in diverse pharmacologically active substances and natural compounds . Research indicates that derivatives of this scaffold exhibit a wide spectrum of biological activities, making them valuable in drug discovery campaigns . Specifically, this methyl ester derivative serves as a key precursor in organic synthesis, particularly in the construction of more elaborate molecules designed for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Under no circumstances is it suitable for human or veterinary use.

Properties

IUPAC Name

methyl 7-bromo-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTSZQYXJFNLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696307
Record name Methyl 7-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-78-2
Record name Methyl 7-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS No. 954239-78-2) is a member of the benzoxazole family, characterized by its unique molecular structure that combines both aromatic and heterocyclic features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthetic organic chemistry.

  • Molecular Formula : C9H6BrNO3
  • Molecular Weight : 256.05 g/mol
  • Purity : Typically around 95%.

The compound's structure includes a bromine atom at the 7-position of the benzo[d]oxazole ring and a carboxylate ester functional group, which may influence its biological activity and interaction with various biological targets.

Research on this compound is still emerging, with limited studies detailing its specific biological mechanisms. However, compounds within the benzoxazole class have been noted for their interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests that this compound may also exhibit similar properties, potentially leading to drug-drug interactions and influencing therapeutic efficacy.

Antiproliferative Activity

Recent studies have indicated that benzoxazole derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural modifications similar to this compound have shown enhanced potency when specific substituents are introduced.

Compound NameStructure ModificationIC50 (µM)Remarks
This compoundN/ATBDInvestigated for antiproliferative effects
Methyl benzo[d]oxazole-2-carboxylateNo halogen substitution>10Lower activity observed
Methyl 5-bromobenzo[d]oxazole-2-carboxylateBromine at 5-position<1High activity against multiple cancer lines

The data indicates that structural modifications can significantly influence biological activity, emphasizing the need for further investigation into this compound's specific effects on cell proliferation.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity among benzoxazole derivatives. For example, compounds structurally related to this compound have been tested against human cancer cell lines such as HL-60 and U937, showing promising results in inhibiting cell growth at low concentrations .

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the efficacy of several benzoxazole derivatives, including this compound, against human leukemia cell lines. The results indicated that certain derivatives exhibited IC50 values below 1 µM, suggesting strong anticancer potential. Further analysis revealed that the presence of a bromine atom at the 7-position enhanced cytotoxicity compared to non-halogenated counterparts .
  • Drug Interaction Studies :
    Interaction studies focusing on cytochrome P450 inhibition revealed that this compound could potentially affect the metabolism of co-administered drugs, leading to altered pharmacokinetics and dynamics . This highlights its importance in understanding drug interactions in clinical settings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that methyl 7-bromobenzo[d]oxazole-2-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. For instance, studies have demonstrated its Minimum Inhibitory Concentration (MIC) against pathogens such as:

PathogenMIC (µg/ml)
Staphylococcus aureus1.56
Methicillin-resistant Staphylococcus aureus1.56
Escherichia coli3.12

These results suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies reveal cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The proposed mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis, potentially through inhibition of key enzymes involved in metabolic pathways critical for cancer cell survival.

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. Its bromine atom allows for various substitution reactions, making it suitable for creating derivatives with enhanced biological activities. The compound can participate in:

  • Nucleophilic substitution reactions : The bromine atom can be replaced by other nucleophiles.
  • Coupling reactions : It can be used in cross-coupling reactions such as Suzuki or Heck coupling to form complex structures.

These reactions highlight its utility as a versatile intermediate in synthetic organic chemistry.

Material Science

The compound's unique structure also makes it valuable in material science applications, particularly in the development of specialty chemicals and polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for advanced materials used in electronics and coatings.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antimicrobial Efficacy : A study by Singh et al. evaluated various benzoxazole derivatives, including this compound, for their antibacterial potential compared to standard antibiotics, confirming its efficacy.
  • Cytotoxicity Assays : Research published by the Royal Society of Chemistry demonstrated that derivatives of benzoxazole exhibited varying degrees of cytotoxicity against cancer cell lines, emphasizing the importance of structural modifications to enhance biological activity.
  • Synthetic Strategies : Advances in synthetic methodologies have facilitated the efficient production of this compound, allowing for extensive studies on its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Variations

Methyl 7-bromobenzo[d]oxazole-2-carboxylate differs from its isomers in the position of the bromine atom on the benzene ring. This positional variation significantly impacts reactivity and applications.

Compound Name Bromine Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 5-bromobenzo[d]oxazole-2-carboxylate 5 C₉H₆BrNO₃ 272.06 Higher electrophilicity at position 5 due to proximity to the ester group; used in Suzuki couplings .
Methyl 6-bromobenzo[d]oxazole-2-carboxylate 6 C₉H₆BrNO₃ 272.06 Similar reactivity to the 7-bromo isomer but with steric hindrance differences; CAS 954239-67-9 .
7-Bromo-2-methylbenzo[d]oxazole 7 C₈H₆BrNO 212.05 Lacks the ester group, reducing its utility in condensation reactions; used as a ligand precursor .

Key Insight : Bromine at position 7 (target compound) offers distinct steric and electronic effects compared to positions 5 or 6, influencing cross-coupling reactivity and binding affinity in drug design .

Halogen-Substituted Analogs: Bromine vs. Chlorine

Replacing bromine with chlorine alters polarity and reactivity:

Compound Name Halogen Molecular Formula Molecular Weight (g/mol) Boiling Point/Stability
This compound Br C₉H₆BrNO₃ 272.06 Higher molecular weight; prone to nucleophilic substitution .
Methyl 5-chlorobenzo[d]oxazole-2-carboxylate Cl C₉H₆ClNO₃ 227.60 Lower steric bulk; enhanced solubility in polar solvents; CAS 27383-92-2 .

Key Insight : Bromine’s larger atomic radius increases steric hindrance but enhances leaving-group ability in substitution reactions compared to chlorine .

Functional Group Variations: Ester vs. Methyl/Aldehyde

Modifications to the ester group or oxazole ring alter applications:

Compound Name Functional Group Molecular Formula Key Differences
This compound Ester (COOCH₃) C₉H₆BrNO₃ Versatile in amidation or hydrolysis reactions .
7-Bromobenzo[d]oxazole-2-carbaldehyde Aldehyde (CHO) C₈H₄BrNO₂ Reactive toward nucleophilic addition; used in Schiff base synthesis .
5-Methylbenzo[d]oxazole-2-carboxylate Methyl (CH₃) C₁₀H₉NO₃ Reduced electrophilicity; applications in polymer chemistry .

Key Insight : The ester group in the target compound enables diverse derivatization pathways, unlike methyl or aldehyde analogs .

Heterocycle Analogues: Oxazole vs. Thiophene/Isoxazole

Replacing the oxazole oxygen with sulfur or nitrogen modifies electronic properties:

Compound Name Heterocycle Molecular Formula Key Properties
This compound Oxazole C₉H₆BrNO₃ Aromatic, moderate electron-withdrawing effects .
Methyl 7-bromobenzo[b]thiophene-2-carboxylate Thiophene C₁₀H₇BrO₂S Enhanced electron richness; used in organic electronics .
7-Bromobenzo[d]isoxazole Isoxazole C₇H₄BrNO Reduced stability due to weaker N–O bond; CAS 1260751-81-2 .

Key Insight : Oxazole’s balance of stability and reactivity makes it preferable to thiophene or isoxazole in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 7-bromobenzo[d]oxazole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of methyl 3-amino-4-hydroxybenzoate with an appropriate brominated aryl acid under reflux conditions. For example, refluxing with excess brominated aryl acid for 15 hours yields benzoxazole derivatives, as demonstrated in analogous syntheses . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature. Bromination steps (e.g., using NBS or Br₂) may precede cyclization, depending on precursor availability.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects; the bromine atom at position 7 deshields adjacent protons, while the ester carbonyl (C=O) appears near 165 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • IR Spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹) .

Q. How can impurities be removed during purification?

  • Methodological Answer : Recrystallization from ethanol or methanol is effective for removing unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves brominated byproducts. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. What safety protocols are critical when handling this brominated compound?

  • Methodological Answer : Use impervious gloves and goggles to avoid skin/eye contact. Work in a fume hood due to potential bromide vapor release. Store away from oxidizing agents, and dispose of waste via halogen-specific protocols .

Advanced Research Questions

Q. How do electronic effects of the 7-bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings. Its electron-withdrawing nature stabilizes transition states but may reduce nucleophilic aromatic substitution rates compared to chloro analogs. Compare kinetics using Pd(PPh₃)₄ catalyst and aryl boronic acids under inert conditions .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Methodological Answer : Bromine’s high electron density causes absorption errors in X-ray diffraction. Mitigate this by collecting data at low temperatures (100 K) and using SHELXL for refinement, which accounts for anomalous scattering. WinGX Suite aids in structure solution and validation .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies (e.g., 35% vs. 60% yields) may stem from competing side reactions (e.g., debromination). Use LC-MS to track intermediates and optimize reaction time/temperature. For example, extending reflux duration to 18 hours improved yields in morpholine-substituted analogs .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and HOMO/LUMO regions. Dock the compound into target proteins (e.g., cytochrome P450) using AutoDock Vina, prioritizing the benzoxazole core for π-π stacking interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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